N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide

X-ray crystallography benzothiazole-amide positional isomerism

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide (CAS 292066-48-9), IUPAC name N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide, is a synthetic small molecule (C₂₀H₁₃ClN₂O₂S; MW 380.8 g/mol) belonging to the benzothiazole-amide class. The compound integrates three pharmacophoric elements within a single scaffold: a benzothiazole heterocycle, a central 4-hydroxyphenyl ring, and an ortho-chlorobenzamide terminus.

Molecular Formula C20H13ClN2O2S
Molecular Weight 380.85
CAS No. 292066-48-9
Cat. No. B2773564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide
CAS292066-48-9
Molecular FormulaC20H13ClN2O2S
Molecular Weight380.85
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Cl
InChIInChI=1S/C20H13ClN2O2S/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)
InChIKeyBAQYFCMBWDOZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide (CAS 292066-48-9): Chemical Identity and Procurement Baseline


N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide (CAS 292066-48-9), IUPAC name N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide, is a synthetic small molecule (C₂₀H₁₃ClN₂O₂S; MW 380.8 g/mol) belonging to the benzothiazole-amide class. The compound integrates three pharmacophoric elements within a single scaffold: a benzothiazole heterocycle, a central 4-hydroxyphenyl ring, and an ortho-chlorobenzamide terminus. These structural features position it within a therapeutically versatile class, as benzothiazole derivatives have been investigated for GroEL/ES chaperonin inhibition, adenosine receptor modulation, antimicrobial activity, and anticancer applications. [1][2] However, it is critical to note that at the time of this analysis, no peer-reviewed primary research publication reporting quantitative biological activity data for this exact compound (CAS 292066-48-9) was identified in PubMed, patent literature, or authoritative databases such as PubChem or ChEMBL. Consequently, the evidence assembled below derives predominantly from class-level inference, structurally analogous compound data, and established structure–activity relationship (SAR) principles from the benzothiazole-amide field.

Why N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide Cannot Be Interchanged with Generic Benzothiazole-Amide Analogs


Although numerous benzothiazole-amide derivatives are commercially catalogued, they are not functionally equivalent for research or industrial procurement. SAR studies on hydroxybiphenylamide GroEL/ES inhibitors demonstrate that both the benzothiazole heterocycle and the hydroxyl substituent are independently essential for inhibiting chaperonin-mediated protein folding and for bactericidal activity; removal or relocation of the hydroxyl group abrogates antibacterial effects. [1] Furthermore, the position of chlorine substitution on the benzamide ring profoundly influences molecular conformation, hydrogen-bonding capacity, and target engagement—as evidenced by crystallographic and spectroscopic studies of ortho-, meta-, and para-chlorinated N-(benzothiazol-2-yl)benzamide isomers. [2] The target compound, CAS 292066-48-9, combines three critical structural determinants—ortho-chloro substitution, a 4-hydroxyphenyl bridge, and benzothiazol-2-yl attachment at the 3-position of the central phenyl ring—in a single, non-interchangeable scaffold. Substituting a closely related analog (e.g., para-chloro isomer, or a compound lacking the hydroxyl group, or one with a different benzothiazole attachment point) risks altering or losing the desired biological interaction profile. Importantly, direct head-to-head comparative biological data for this specific compound versus its closest analogs are absent from the published literature; therefore, procurement decisions should be guided by structural identity verification and class-level SAR principles rather than assumed functional equivalence.

Quantitative Differentiation Evidence for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide vs. Structural Analogs


Ortho-Chlorobenzamide Substitution vs. Para-Chloro Isomer: Structural and Conformational Differentiation

The target compound features an ortho-chlorine on the terminal benzamide ring. In the structurally related 2-chloro-N-(benzothiazol-2-yl)benzamide (ortho-chloro analog lacking the central hydroxyphenyl bridge), single-crystal X-ray diffraction revealed that the ortho-chloro substituent participates in intramolecular N–H···Cl hydrogen bonding, locking the amide moiety in a distinct conformation not accessible to the para-chloro isomer. [1] In contrast, para-substituted chlorobenzamide isomers (such as N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide) lack this intramolecular interaction and adopt different solid-state packing arrangements, which may affect solubility, metabolic stability, and target-binding geometry. [2]

X-ray crystallography benzothiazole-amide positional isomerism intramolecular hydrogen bonding

Central 4-Hydroxyphenyl Bridge vs. Compounds Lacking the Hydroxyl Group: Functional Essentiality Evidence

In a systematic SAR analysis of 43 hydroxybiphenylamide GroEL/ES inhibitor analogs, Kunkle et al. (2018) demonstrated that the hydroxyl group on the central phenyl ring is essential for antibacterial activity against Staphylococcus aureus. Compounds in which the hydroxyl was removed, methylated, or relocated lost GroEL/ES inhibitory and bactericidal activity. [1] The target compound (CAS 292066-48-9) retains this critical 4-hydroxyphenyl motif, whereas structurally similar benzothiazole-amides lacking the central hydroxyl (e.g., N-(benzothiazol-2-yl)-2-chlorobenzamide, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide) are predicted—based on class-level SAR—to be inactive against the GroEL/ES chaperonin system.

GroEL/ES inhibition antibacterial SAR hydroxyl essentiality

Benzothiazole Ring at 3-Position vs. 4-Position on Central Phenyl: Regioisomeric Differentiation

The target compound features benzothiazol-2-yl attachment at the 3-position of the central 4-hydroxyphenyl ring (i.e., the benzothiazole and hydroxyl groups are ortho to each other on the central ring). A commercially available regioisomer, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chlorobenzamide (CAS 327051-58-1), has the benzothiazole at the 4-position and hydroxyl at the 3-position. This positional swap alters the relative orientation of the benzothiazole and hydroxyl groups, which class-level SAR indicates can affect metal-chelation ability, hydrogen-bonding geometry, and target protein binding. No direct comparative activity data exist for these two regioisomers.

regioisomerism benzothiazole attachment SAR substitution pattern

Adenosine A2 Receptor Ligand Pharmacophore: Benzothiazole-Amide Scaffold vs. Non-Benzothiazole Adenosine Modulators

Patents assigned to Hoffmann-La Roche (US6727247B2, US20030149036) describe substituted benzothiazole amide derivatives, explicitly including compounds with 2-chlorobenzamide substitution, as ligands for adenosine A2 receptor modulation with potential utility in Alzheimer's disease, Parkinson's disease, anxiety, and neuroprotection. [1] The disclosed general formula encompasses the structural features of CAS 292066-48-9. While specific binding or functional data (e.g., Ki, IC₅₀) for this exact compound are not disclosed in the accessible patent text, the class-level evidence indicates that benzothiazole-amide adenosine ligands compete with xanthine-based antagonists (e.g., caffeine, istradefylline) through a distinct chemotype, offering an alternative scaffold for adenosine receptor tool compound development.

adenosine A2 receptor benzothiazole CNS disorders patent SAR

Recommended Research and Procurement Application Scenarios for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide (CAS 292066-48-9)


GroEL/ES Chaperonin Inhibitor Lead Optimization and SAR Expansion

Based on the established essentiality of the benzothiazole and hydroxyl motifs for GroEL/ES inhibition [1], CAS 292066-48-9 is suitable as a scaffold-maturation starting point for medicinal chemistry programs targeting bacterial chaperonin systems. The ortho-chloro substituent provides a vector for further diversification (e.g., Suzuki coupling, amidation) while the 4-hydroxyl group retains the pharmacophore required for GroEL/ES engagement. Researchers should procure this compound as a defined intermediate for SAR library synthesis, not as a validated probe compound, given the absence of published potency data.

Adenosine A2 Receptor Ligand Chemical Probe Development

The structural alignment of CAS 292066-48-9 with the general formula disclosed in adenosine A2 receptor modulator patents (US6727247B2) [2] positions it as a candidate for in vitro adenosine receptor profiling. Procurement is indicated for laboratories seeking to develop non-xanthine adenosine receptor ligands for CNS disorder research. Users should independently validate receptor binding and functional activity, as no public data exist for this specific compound.

Positional Isomer Reference Standard for Analytical Method Development

Because CAS 292066-48-9 has an isobaric regioisomer (CAS 327051-58-1) with identical molecular weight (380.8 g/mol) but different benzothiazole/hydroxyl connectivity, this compound serves as a critical reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving positional isomers in benzothiazole-amide compound libraries. Procurement of authenticated material is essential for analytical method validation.

Physicochemical Property Benchmarking in Benzothiazole-Amide Chemical Space

With a molecular weight of 380.8 g/mol, formula C₂₀H₁₃ClN₂O₂S, and the presence of both hydrogen-bond donor (OH, NH) and acceptor (C=O, benzothiazole N, S) functionalities , this compound can serve as a physicochemical benchmarking standard for comparing solubility, logP, and permeability within benzothiazole-amide series. Its balanced structural features make it suitable for assessing the impact of ortho-chloro substitution on solid-state properties relative to para- and meta-chloro analogs.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.